molecular formula C17H17F3N2O2 B2560726 1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea CAS No. 1797894-00-8

1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

Cat. No. B2560726
CAS RN: 1797894-00-8
M. Wt: 338.33
InChI Key: KVBKMJGBBIGRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Chemical Structure and Properties

The scientific research on compounds related to 1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea primarily explores their chemical structure, synthesis, and potential applications across various fields. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide closely related to the specified compound, provides insights into the molecular interactions and the three-dimensional architecture that contribute to its pesticidal activity. The analysis of its crystal structure reveals significant N—H⋯O hydrogen bonds and π–π interactions, which are critical for understanding its efficacy and potential modifications for enhanced performance (Jeon et al., 2014).

Synthesis and Biological Activity

The synthesis and evaluation of novel compounds with urea or bis-urea functionalities, including those with hydroxy or halogen substituted benzene moieties, highlight the broad spectrum of biological activities these compounds can exhibit. Notably, certain derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast carcinoma, indicating their potential as lead compounds in the development of new therapeutic agents. These findings underscore the versatility of urea derivatives in medicinal chemistry and their capacity for targeted biological applications (Perković et al., 2016).

Photodegradation and Hydrolysis

Research into the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental behavior of these compounds. Understanding the conditions under which these chemicals degrade or remain stable in aquatic environments is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks. This research contributes to a better understanding of the persistence and fate of urea-based pesticides in natural water bodies, informing regulatory practices and environmental protection efforts (Gatidou & Iatrou, 2011).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties of compounds related to 1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea expands the understanding of their potential applications in optical technologies. For example, the synthesis and characterization of bis-chalcone derivatives doped in polymers have demonstrated significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties. These properties make them attractive for applications in optical limiting and as materials for future studies of nonlinear optical phenomena, highlighting the potential of urea derivatives in advanced optical and photonic technologies (Shettigar et al., 2006).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-17(24-2,11-6-3-4-7-12(11)18)10-21-16(23)22-15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKMJGBBIGRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

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